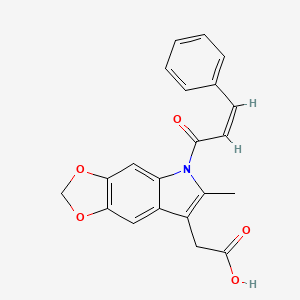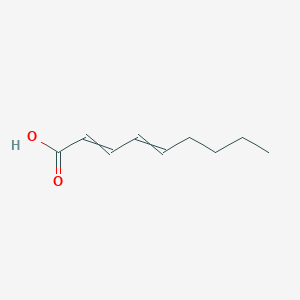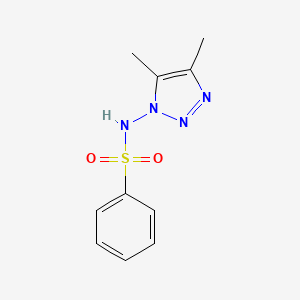
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is usually prepared via standard alkyne synthesis methods.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and minimizing human error.
化学反应分析
Types of Reactions
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce complex triazole-containing polymers .
科学研究应用
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceuticals, particularly as a scaffold for developing drugs with antimicrobial, antifungal, and anticancer properties.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound for its target. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
相似化合物的比较
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Uniqueness
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern on the triazole ring and the presence of the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
36289-51-7 |
|---|---|
分子式 |
C10H12N4O2S |
分子量 |
252.30 g/mol |
IUPAC 名称 |
N-(4,5-dimethyltriazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-8-9(2)14(12-11-8)13-17(15,16)10-6-4-3-5-7-10/h3-7,13H,1-2H3 |
InChI 键 |
IBHAVMSEVLCQIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=N1)NS(=O)(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



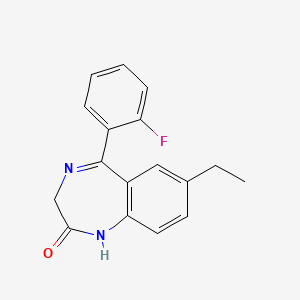
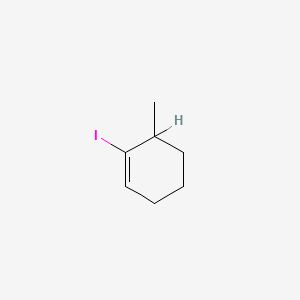
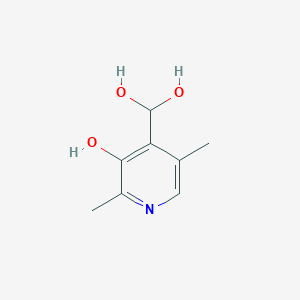


![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
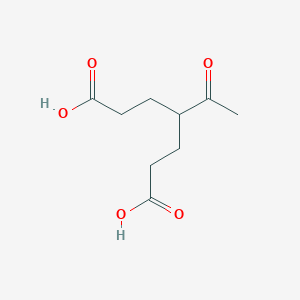
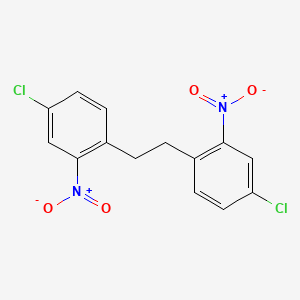

![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)
